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Compound of Interest

Compound Name: Methyl 3,3-dimethoxypropionate

Cat. No.: B154547 Get Quote

A Spectroscopic Comparison: Methyl 3,3-
dimethoxypropionate and its Analogues
A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of Methyl 3,3-
dimethoxypropionate with a selection of its structural analogues. By presenting key data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), this document aims to facilitate the identification, characterization, and

differentiation of these compounds. The presented data is supported by detailed experimental

protocols to ensure reproducibility and methodological transparency.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 3,3-
dimethoxypropionate and its selected analogues. These compounds share a common methyl

propionate backbone but differ in the functional group at the 3-position, providing a clear basis

for spectroscopic comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Name

Structure
δ (ppm) -
OCH₃
(ester)

δ (ppm) -
CH₂

δ (ppm) -
Other
Protons

Solvent

Methyl 3,3-

dimethoxypro

pionate

(CH₃O)₂CHC

H₂COOCH₃
3.68 (s, 3H)

2.66 (d, J=5.7

Hz, 2H)

4.67 (t, J=5.7

Hz, 1H, CH),

3.33 (s, 6H,

OCH₃ acetal)

CDCl₃

Methyl 3-

methoxypropi

onate

CH₃OCH₂CH

₂COOCH₃
3.68 (s, 3H)

2.58 (t, J=6.2

Hz, 2H)

3.65 (t, J=6.2

Hz, 2H,

CH₂O), 3.34

(s, 3H, OCH₃)

CDCl₃

Methyl

Propionate

CH₃CH₂COO

CH₃
3.66 (s, 3H)

2.31 (q, J=7.4

Hz, 2H)

1.14 (t, J=7.4

Hz, 3H, CH₃)
CDCl₃

Methyl

Acrylate

CH₂=CHCOO

CH₃
3.76 (s, 3H) -

6.40 (dd,

J=17.4, 1.4

Hz, 1H), 6.13

(dd, J=17.4,

10.5 Hz, 1H),

5.82 (dd,

J=10.5, 1.4

Hz, 1H)

CDCl₃

Methyl

Propiolate

HC≡CCOOC

H₃
3.78 (s, 3H) - 2.89 (s, 1H) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Name

δ (ppm) -
C=O

δ (ppm) -
OCH₃
(ester)

δ (ppm) -
CH₂

δ (ppm) -
Other
Carbons

Solvent

Methyl 3,3-

dimethoxypro

pionate

171.9 51.7 39.5

101.9 (CH),

53.4 (OCH₃

acetal)

CDCl₃

Methyl 3-

methoxypropi

onate

172.5 51.6 34.2
68.1 (CH₂O),

58.7 (OCH₃)
CDCl₃

Methyl

Propionate
174.6 51.4 27.5 9.1 (CH₃) CDCl₃

Methyl

Acrylate
166.4 51.7 -

130.4 (=CH),

128.6 (=CH₂)
CDCl₃

Methyl

Propiolate
153.5 52.6 -

76.8 (≡CH),

75.3 (≡C)
CDCl₃

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound Name ν(C=O) ν(C-O)
Other Key
Absorptions

Methyl 3,3-

dimethoxypropionate
~1740 ~1100-1250

~2830 (C-H of OCH₃),

~1120 & ~1070 (C-O,

acetal)

Methyl 3-

methoxypropionate
~1740 ~1170-1200

~2830 (C-H of OCH₃),

~1120 (C-O, ether)

Methyl Propionate ~1738 ~1180 ~2980 (C-H, sp³)

Methyl Acrylate ~1725 ~1170-1200
~3000-3100 (=C-H),

~1635 (C=C)

Methyl Propiolate ~1715 ~1250
~3290 (≡C-H), ~2120

(C≡C)
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Table 4: Mass Spectrometry Data (Electron Ionization, m/z)

Compound Name Molecular Ion (M⁺) Key Fragment Ions

Methyl 3,3-

dimethoxypropionate
148 (low abundance) 117, 103, 75, 59

Methyl 3-methoxypropionate 118 87, 74, 59, 45

Methyl Propionate 88 59, 57, 29

Methyl Acrylate 86 55, 59, 27

Methyl Propiolate 84 59, 53, 26

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-20 mg of the purified liquid or solid sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing

0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final

solution height should be approximately 4-5 cm.

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition:

Instrument: A 300 MHz or higher field NMR spectrometer.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

Acquisition Parameters:

Pulse Program: Standard single pulse (zg30).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an

exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the

resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy Acquisition:

Instrument: A 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to

the solvent signal (e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

Place one drop of the pure liquid sample directly onto the center of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Ensure there are no air bubbles in the light path.

2. Data Acquisition (FTIR):

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Background Scan: Acquire a background spectrum of the empty sample compartment to

account for atmospheric H₂O and CO₂.

Sample Scan: Place the prepared salt plate assembly into the spectrometer's sample holder.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
1. Sample Introduction (Direct Infusion or GC-MS):

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g.,

methanol or acetonitrile) and introduce it into the ion source via a syringe pump.
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For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile

solvent and inject it into the GC, which separates the components before they enter the

mass spectrometer.

2. Ionization (Electron Ionization - EI):

Ion Source: Electron Ionization source.

Electron Energy: Typically 70 eV. This standard energy allows for reproducible fragmentation

patterns and comparison with spectral libraries.[1][2]

The sample is introduced into the ion source in the gas phase, where it is bombarded by a

beam of high-energy electrons. This process causes the molecule to lose an electron,

forming a molecular ion (M⁺), and often induces fragmentation.[1][2]

3. Mass Analysis and Detection:

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions

based on their mass-to-charge ratio (m/z).

Detector: An electron multiplier or similar detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the

chemical compounds.
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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